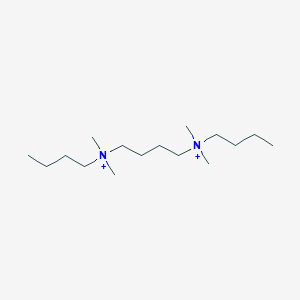
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is a quaternary ammonium compound with the molecular formula C16H36N2. This compound is known for its unique structure, which includes two butyl groups and four methyl groups attached to a 1,4-butanediamine backbone. It is used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium typically involves the alkylation of N,N,N’,N’-tetramethyl-1,4-butanediamine with butyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or acetonitrile
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous addition of N,N,N’,N’-tetramethyl-1,4-butanediamine and butyl halides into the reactor
- Use of a base to maintain the pH
- Efficient mixing and heat exchange to maintain the desired temperature
化学反応の分析
Types of Reactions
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The quaternary ammonium groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Sodium hydroxide in aqueous solution, temperature around 25-50°C.
Major Products
Oxidation: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine and other oxidized derivatives.
Reduction: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
作用機序
The mechanism of action of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
類似化合物との比較
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Uniqueness
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is unique due to the presence of butyl groups, which enhance its hydrophobicity and amphiphilic properties. This makes it more effective in disrupting cell membranes and interacting with hydrophobic regions of proteins compared to its analogs with shorter alkyl chains.
特性
CAS番号 |
765267-15-0 |
|---|---|
分子式 |
C16H38N2+2 |
分子量 |
258.49 g/mol |
IUPAC名 |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C16H38N2/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2/h7-16H2,1-6H3/q+2 |
InChIキー |
LNSQWAVNEITNDC-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


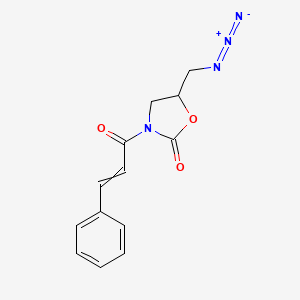
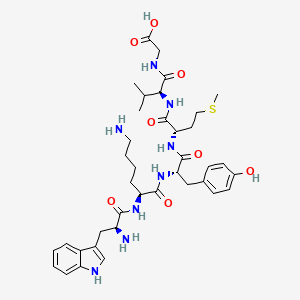
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
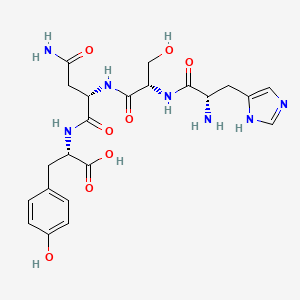
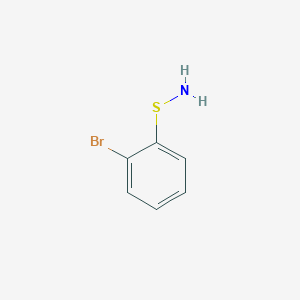
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
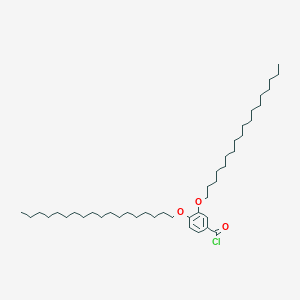
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
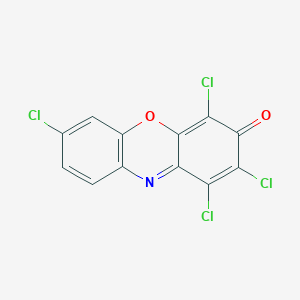

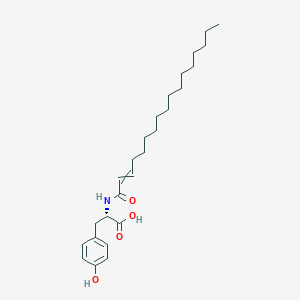
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
